1-(Azetidin-3-yl)hex-5-yn-1-one
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)hex-5-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-9(11)8-6-10-7-8/h1,8,10H,3-7H2 |
InChI Key |
AVSHCHXOEDHMRB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)C1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)hex-5-yn-1-one typically involves the formation of the azetidine ring followed by the attachment of the hex-5-yn-1-one moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for 1-(Azetidin-3-yl)hex-5-yn-1-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)hex-5-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
1-(Azetidin-3-yl)hex-5-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)hex-5-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites, while the hex-5-yn-1-one moiety may participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(Azetidin-3-yl)hex-5-yn-1-one with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.
Table 1: Key Properties of 1-(Azetidin-3-yl)hex-5-yn-1-one and Analogues
Structural and Functional Differences
- Azetidine vs. Diazocine Rings: The four-membered azetidine ring in 1-(Azetidin-3-yl)hex-5-yn-1-one contrasts with the eight-membered diazocine ring in the benzodiazocinone derivative (). Smaller rings like azetidine impose greater ring strain but enhance metabolic stability compared to larger heterocycles .
- Alkyne Functionality: The terminal alkyne in 1-(Azetidin-3-yl)hex-5-yn-1-one is absent in Azetidin-3-ol hydrochloride and 1-Benzhydrylazetidin-3-ol.
Biological Activity
1-(Azetidin-3-yl)hex-5-yn-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
1-(Azetidin-3-yl)hex-5-yn-1-one features a six-membered azetidine ring and a hexynone functional group. This structure influences its reactivity and interaction with biological targets. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of 1-(Azetidin-3-yl)hex-5-yn-1-one is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that it may act as a partial agonist at specific nAChR subtypes, particularly the α4β2 subtype. This interaction can lead to modulation of neurotransmitter release and influence various physiological processes.
Key Mechanisms:
- Agonistic Activity : The compound demonstrates selective agonistic properties at α4β2-nAChRs, which are implicated in cognitive functions and neuroprotection.
- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.
Antimicrobial Activity
Research has indicated that 1-(Azetidin-3-yl)hex-5-yn-1-one exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | 512 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
Several case studies have investigated the pharmacological effects of 1-(Azetidin-3-yl)hex-5-yn-1-one:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity.
- Behavioral Studies : In animal models, administration of the compound improved memory retention in tasks requiring cognitive flexibility, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
Comparative studies with related compounds provide insights into the unique biological activity of 1-(Azetidin-3-yl)hex-5-yn-1-one. For instance, while other azetidine derivatives exhibit similar receptor binding profiles, they often lack the same potency or selectivity for nAChR subtypes.
| Compound Name | nAChR Selectivity | Potency (EC50 µM) |
|---|---|---|
| 1-(Azetidin-3-yl)hex-5-yn-1-one | High | 2.2 |
| Compound A | Moderate | 4.0 |
| Compound B | Low | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
